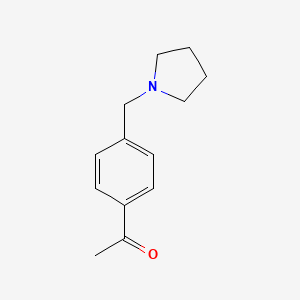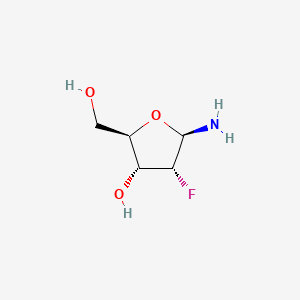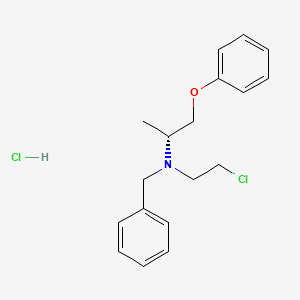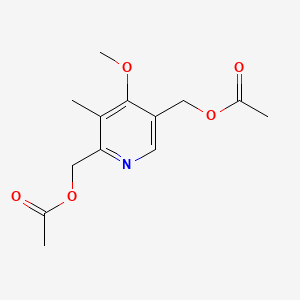
1-(4-PYRROLIDIN-1-YLMETHYL-PHENYL)-ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one”, also known as α-PiHP, is a synthetic cathinone . It is a stimulant drug of the cathinone class that has been sold online as a designer drug . It is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one”, can be achieved through various strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecule is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Physical and Chemical Properties Analysis
The compound has been described as an off-white solid, a white powder, and a crystalline solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
科学的研究の応用
Electrooptic Film Fabrication
A study by Facchetti et al. (2006) explored the synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores, including pyrrole-pyridine-based structures, for their application in electrooptic film fabrication. The research highlighted the impact of chromophore molecular architecture and film growth method on thin-film microstructure and optical/electrooptic response, emphasizing the significance of these factors in developing advanced electrooptic materials (Facchetti et al., 2006).
Catalysis and Kinetics
Kumah et al. (2019) conducted structural, kinetics, and mechanistic studies on the transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(II) complexes. This research demonstrated the catalytic activities of these complexes in asymmetric transfer hydrogenation (ATH) of ketones, offering insights into the potential use of pyrrolidine-based ligands in catalytic processes (Kumah et al., 2019).
Antimicrobial Activity
Nural et al. (2018) investigated the antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives. Their study revealed promising antibacterial activity against specific strains, indicating the potential of pyrrolidine-based compounds in developing new antimycobacterial agents (Nural et al., 2018).
Corrosion Inhibition
Hegazy et al. (2012) evaluated the efficiency of synthesized Schiff bases, including pyridine and pyrrolidine derivatives, as corrosion inhibitors for carbon steel in acidic environments. Their findings suggest that these compounds, particularly 2-((pyridin-2-ylimino)methyl)phenol, could serve as effective corrosion inhibitors, highlighting the versatility of pyrrolidine-based compounds in industrial applications (Hegazy et al., 2012).
Organometallic Chemistry
Singh et al. (2009) explored the synthesis and applications of half-sandwich complexes of Ru(II) and complexes of Pd(II) and Pt(II) with seleno and thio derivatives of pyrrolidine. This study sheds light on the structural diversity and catalytic potential of pyrrolidine-based ligands in organometallic chemistry, contributing to advancements in catalysis and organic synthesis (Singh et al., 2009).
作用機序
Target of Action
This compound is structurally related to pyrrolidine, which is a versatile scaffold in drug discovery . Pyrrolidine derivatives have been found to interact with a variety of targets, including G-protein coupled receptors, ion channels, and enzymes . .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common structural motif in many biologically active compounds and can contribute to the stereochemistry of the molecule . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to modulate a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pyrrolidine ring is known to influence the pharmacokinetic profile of compounds . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported pyrrolidine derivatives .
Result of Action
Compounds with a pyrrolidine ring have been found to exhibit a variety of biological activities depending on their specific targets .
Action Environment
It’s worth noting that factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds .
Safety and Hazards
将来の方向性
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, as found in “1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one”, is one such scaffold. Future research may focus on designing new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
1-[4-(pyrrolidin-1-ylmethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)13-6-4-12(5-7-13)10-14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSSZWCJEOTHLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702578 |
Source


|
| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149704-65-4 |
Source


|
| Record name | 1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60702578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










